molecular formula C14H19FN2O2 B189639 N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide CAS No. 112913-94-7

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide

Cat. No. B189639
CAS RN: 112913-94-7
M. Wt: 266.31 g/mol
InChI Key: IYDYAXXGLUZOJN-UHFFFAOYSA-N
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Description

“N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide” is a chemical compound with the molecular formula C14H19FN2O2 . It has a molecular weight of 266.311 .


Molecular Structure Analysis

The molecular structure of “N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide” consists of a morpholine ring attached to a benzyl group with a fluorine atom at the para position . The morpholine ring is further linked to an acetamide group .


Physical And Chemical Properties Analysis

“N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide” has a molecular weight of 266.311 and a density of 1.2±0.1 g/cm3 . Its boiling point is 430.0±30.0 °C at 760 mmHg . The flash point is 213.8±24.6 °C . The exact melting point is not available .

Scientific Research Applications

I have conducted searches to find detailed scientific research applications for the compound N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide, also known as 2-Acetylamidomethyl-4-(4-fluorobenzyl)morpholine. However, the available information is limited and does not provide a comprehensive analysis of unique applications across different fields.

The search results primarily offer product information, such as the CAS number and molecular formula, and mention that the compound can be used in molecular dynamics simulations to understand stereochemistry, isomerism, hybridization, and orbitals . There is also a mention of its use in life science, material science, chemical synthesis, chromatography, and analytical research , but without specific details.

Safety and Hazards

The safety information for “N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-11(18)16-8-14-10-17(6-7-19-14)9-12-2-4-13(15)5-3-12/h2-5,14H,6-10H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDYAXXGLUZOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(CCO1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443497
Record name N-({4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide

CAS RN

112913-94-7
Record name N-({4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-acetylaminomethylmorpholine (7.0 g), 4-fluorobenzyl chloride (12 g), potassium carbonate (56 g), potassium iodide (1 g), and methyl ethyl ketone (100 ml) is refluxed with stirring for 17 hours. The reaction mixture is filtered and the filtrate is concentrated under reduced pressure. The residue is diluted with water and extracted with chloroform. The organic layer is separated, washed successively with water and saturated aqueous sodium chloride solution, and dried over magnesium sulfate. The solvent is distilled off under reduced pressure, and the residue is recrystallized from toluene to give the title compound (9.3 g), mp 120°-122° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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